molecular formula C7H4ClF5OS B176530 4-(Pentafluorosulfanyl)benzoyl chloride CAS No. 197384-98-8

4-(Pentafluorosulfanyl)benzoyl chloride

Cat. No.: B176530
CAS No.: 197384-98-8
M. Wt: 266.62 g/mol
InChI Key: NNFDYUZNKYWPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentafluorosulfanyl)benzoyl chloride is a chemical compound with the molecular formula C7H4ClF5OS. It is a derivative of benzoyl chloride, where one of the hydrogen atoms is replaced by a pentafluorosulfanyl group (-SF5). This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzoyl chloride typically involves the introduction of the pentafluorosulfanyl group into the benzoyl chloride structure. One common method involves the reaction of benzoyl chloride with sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful incorporation of the pentafluorosulfanyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-(Pentafluorosulfanyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Drug Development

The SF5 group is recognized for its potential in enhancing the pharmacological properties of compounds. Research has demonstrated that derivatives containing the SF5 moiety exhibit improved selectivity and potency against various biological targets, including GABA receptors, which are crucial in neuropharmacology . For instance, a study highlighted the synthesis of meta-diamide insecticides with the SF5 group that showed significant insecticidal activity while maintaining low toxicity to mammals .

Case Study: Insecticidal Activity

  • Compound: 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide
  • Activity: High insecticidal activity against Plutella xylostella larvae.
  • Selectivity: Excellent selectivity towards insects with minimal impact on mammalian GABA receptors.
  • Results: Estimated IC50 values >30 μM for GABA AR and GlyR A1, indicating high selectivity .

Agrochemical Applications

The incorporation of the SF5 group into agrochemical formulations has been shown to enhance efficacy and environmental compatibility. The unique properties of pentafluorosulfanyl compounds allow for novel mechanisms of action against pests while minimizing adverse effects on non-target organisms.

Table 1: Insecticidal Efficacy of SF5-Containing Compounds

Compound NameActive IngredientTarget PestIC50 (μM)Comments
Compound 4dSF5-containing meta-diamidePlutella xylostella>30High selectivity
Compound 4aBenzamido compoundVarious insects<10Effective at low concentrations

Materials Science

The unique electronic properties imparted by the SF5 group make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings. These materials can exhibit enhanced thermal stability and resistance to chemical degradation.

Case Study: Polymer Development

  • Objective: To create a polymer with enhanced thermal and chemical stability.
  • Method: Incorporation of 4-(Pentafluorosulfanyl)benzoyl chloride into polymer matrices.
  • Outcome: Improved performance metrics compared to traditional polymers without SF5 groups.

Mechanism of Action

The mechanism of action of 4-(Pentafluorosulfanyl)benzoyl chloride involves its ability to interact with various molecular targets through its reactive functional groups. The pentafluorosulfanyl group is a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. This property is exploited in the design of molecules that target specific enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

    Pentafluorosulfanylbenzene (C6H5SF5): This compound is similar in structure but lacks the benzoyl chloride moiety.

    Trifluoromethylbenzoyl Chloride (C8H4ClF3O): Another related compound, where the pentafluorosulfanyl group is replaced by a trifluoromethyl group.

Uniqueness: 4-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with enhanced stability, reactivity, and biological activity .

Biological Activity

4-(Pentafluorosulfanyl)benzoyl chloride is a fluorinated organic compound that has gained attention for its unique biological activities and potential applications in medicinal chemistry. The incorporation of the pentafluorosulfanyl (-SF5) group enhances the compound's reactivity and biological properties, making it a valuable building block in drug discovery and development.

  • Molecular Formula : C₇H₄ClF₅OS
  • Molecular Weight : 266.62 g/mol
  • CAS Number : 197384-98-8

This compound is characterized by the presence of a benzoyl chloride moiety, which is known for its ability to undergo various chemical transformations, including nucleophilic substitutions and acylation reactions. The pentafluorosulfanyl group is a strong electron-withdrawing substituent, significantly influencing the compound's reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The electron-withdrawing nature of the pentafluorosulfanyl group enhances the electrophilicity of the carbonyl carbon in the benzoyl group, facilitating nucleophilic attack by biological nucleophiles such as amino acids in proteins or nucleic acids. This property can lead to modifications of biomolecules, potentially altering their function and activity.

Antitumor Activity

Research has demonstrated that compounds containing the pentafluorosulfanyl group exhibit significant antitumor activity. For instance, studies on related compounds have shown that pentafluorosulfanyl derivatives can induce apoptosis in cancer cells. One study evaluated the biological activity of pentafluorosulfanyl-containing triazoles against human leukemic monocyte lymphoma U937 cells, revealing potent efficacy at concentrations as low as 60 μM, with activation of caspase-3 indicative of apoptosis induction .

Insecticidal Activity

The insecticidal properties of this compound have been explored in various formulations. A case study involving meta-diamide insecticides containing the SF5 group showed high insecticidal activity against Plutella xylostella larvae at a concentration of 10 ppm. The compound demonstrated excellent selectivity towards insects while exhibiting minimal toxicity to mammalian GABA receptors, indicating its potential as a selective pest control agent .

Comparative Analysis

The biological activity of this compound can be compared with other fluorinated compounds to highlight its unique properties:

CompoundBiological ActivityIC50 (μM)Notes
This compoundAntitumor, Insecticidal60 (antitumor)Induces apoptosis in cancer cells
Trifluoromethylbenzoyl chlorideModerate antitumor activityVariesLess potent than SF5 derivatives
Pentafluorosulfanyl triazolesAntitumor6.29Highly effective against U937 cells

Synthesis and Applications

The synthesis of this compound typically involves the reaction of benzoyl chloride with sulfur tetrafluoride (SF4). This synthetic route allows for the efficient incorporation of the SF5 group into various organic frameworks, facilitating the development of new bioactive molecules.

Applications include:

  • Medicinal Chemistry : As a precursor for novel pharmaceuticals aimed at enhancing drug efficacy and selectivity.
  • Agricultural Chemistry : In the formulation of selective insecticides that minimize harm to non-target organisms.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(pentafluorosulfanyl)benzoyl chloride?

Methodological Answer: The compound is typically synthesized from its corresponding benzoic acid derivative via chlorination. Common reagents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), analogous to methods for other substituted benzoyl chlorides . For example:

React 4-(pentafluorosulfanyl)benzoic acid with SOCl₂ under reflux (60–80°C) for 4–6 hours.

Remove excess SOCl₂ via distillation.

Purify the crude product via vacuum distillation or recrystallization.

Key Considerations:

  • Anhydrous conditions are critical to avoid hydrolysis.
  • Use inert gas (N₂/Ar) to prevent moisture ingress.

Reference: General benzoyl chloride synthesis , structural analogs .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Respirators required for aerosol exposure .
  • Storage: In airtight containers under inert gas, away from moisture and heat.
  • Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite).

Key Data:

HazardMitigation
Corrosive (skin/eyes)Immediate rinsing (15+ mins)
HygroscopicityDry environment storage

Reference: Safety guidelines .

Q. How is this compound characterized in research settings?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR to confirm pentafluorosulfanyl group (δ ~60–80 ppm) .
  • Infrared Spectroscopy (IR): C=O stretch (~1700 cm⁻¹), S-F stretches (~800–900 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak (m/z 266 for [M]⁺) .

Q. What are its primary reactivity patterns with nucleophiles?

Methodological Answer: The acyl chloride group reacts readily with amines, alcohols, and thiols:

Amines: Forms amides via Schotten-Baumann reaction (e.g., with piperidine in CH₂Cl₂, Et₃N as base) .

Alcohols: Esters formed under anhydrous conditions (e.g., ROH, pyridine).

Thiols: Thioesters via similar mechanisms.

Key Insight:

  • Base (e.g., Et₃N) is essential to scavenge HCl and drive reactions to completion.

Reference: Reaction with amines .

Advanced Questions

Q. How can synthesis yields be optimized for this compound?

Methodological Answer:

  • Reagent Ratios: Use 1.2–1.5 equivalents of SOCl₂ to ensure complete conversion.
  • Temperature Control: Reflux at 70°C minimizes side products.
  • Purification: Recrystallize from hexane/CH₂Cl₂ (yield: 85–90%) .

Q. How can hygroscopicity challenges be addressed during purification?

Methodological Answer:

  • Solvent Selection: Use anhydrous CH₂Cl₂/hexane mixtures for recrystallization.
  • Techniques: Perform column chromatography under N₂ with silica gel dried at 150°C.
  • Storage: Seal in flame-dried glassware with molecular sieves (3Å).

Key Insight:

  • Trace moisture reduces yield by 20–30% due to hydrolysis.

Reference: Purification methods .

Q. How are unexpected side products analyzed in its reactions?

Methodological Answer:

  • Case Study: Reaction with selenoureas yielded a diselenazole derivative (19% yield) alongside the expected amide (79%) .
  • Resolution Steps:
    • Isolate side products via fractional crystallization.
    • Characterize using HRMS, ¹H/¹⁹F NMR, and X-ray crystallography.
    • Mechanistic studies (DFT) to explain pathway deviations.

Q. What advanced techniques resolve structural ambiguities?

Methodological Answer:

  • X-ray Crystallography: Determines exact geometry of pentafluorosulfanyl substitution .
  • DFT Calculations: Predict vibrational spectra and electronic effects (e.g., SF5 group’s electron-withdrawing nature) .

Example:

  • X-ray confirmed planar geometry of the benzoyl group in [4-(pentafluorosulfanyl)phenyl]methanone derivatives .

Reference: Structural studies .

Q. How do solvent choices affect its reactivity?

Methodological Answer:

  • Polar Aprotic Solvents (CH₂Cl₂, DMF): Enhance electrophilicity of the acyl chloride.
  • Ether Solvents (THF): Reduce reaction rates due to weaker base compatibility.

Q. How do coupling agents (e.g., HATU) improve amidation efficiency?

Methodological Answer:

  • HATU vs. Traditional Bases: HATU increases yields from 70% to >90% in sterically hindered reactions .
  • Mechanism: Activates the acyl chloride via uranium intermediates, facilitating nucleophilic attack.

Example:

  • Reaction with 1-methylpiperazine: 94% yield with HATU vs. 75% without .

Reference: Coupling agent comparison .

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDYUZNKYWPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381328
Record name 4-(Pentafluorothio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197384-98-8
Record name 4-(Pentafluorothio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (1.53 g) was added to a stirred solution of 4-pentafluorosulphanyl- benzoic acid (0.99 g) in dichloroethane. A solution of N,N-dimethylformamide in dichloromethane (3 ml of a solution prepared by the addition of 2 drops of N,N-dimethylformamide to 10 ml of dichloromethane) was added. After 15 minutes the solution was heated for a further 15 minutes at 45° C., and evaporated to dryness to give 4-pentafluorosulphanylbenzoyl chloride as an orange oil (1.07 g). This was used directly in the subsequent reaction stage.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 25 mL flask equipped with a stirrer were placed 10.0 g (31.2 mmol) of the 4-trichloromethyl(pentafluorosulfanylbenzene) prepared in Example 1 and 0.15 g (3 mol %) of FeCl3. To the mixture, 1.87 g (31.2 mmol) of acetic acid was added dropwise at an oil bath temperature of 70° C. in a N2 atmosphere for 3 hours. After the addition was complete, the mixture was heated with stirring at an oil bath temperature of 70° C. for 17 hours. After the mixture was cooled to room temperature, it was mixed with 0.49 g (6 mol %) of triphenylphosphine and was stirred for 3 hours. This mixture was distilled under reduced pressure to yield 4.67 g of 4-pentafluorosulfanylbenzoic chloride (product yield: 56%).
Name
4-trichloromethyl(pentafluorosulfanylbenzene)
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.49 g
Type
reactant
Reaction Step Four
Yield
56%

Synthesis routes and methods III

Procedure details

Into a 50 mL flask equipped with a stirrer were placed 16.08 g (50 mmol) of 4-trichloromethyl(pentafluorosulfanylbenzene) prepared in Example 1 and 406 mg (5 mol %) of FeCl3. The bath was heated to 70° C. to 75° C., and 900 mg (50 mmol) of water was added dropwise over at least 2 hours. HCl gas was generated during the addition. After the addition was complete, the mixture was heated with stirring for 1 hour. This mixture was distilled under reduced pressure to yield 5.59 g of 4-pentafluorosulfanylbenzoic chloride (product yield: 42%).
Name
4-trichloromethyl(pentafluorosulfanylbenzene)
Quantity
16.08 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
406 mg
Type
reactant
Reaction Step Two
Name
Quantity
900 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentafluorosulfanyl)benzoyl chloride
Reactant of Route 2
4-(Pentafluorosulfanyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Pentafluorosulfanyl)benzoyl chloride
Reactant of Route 4
4-(Pentafluorosulfanyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-(Pentafluorosulfanyl)benzoyl chloride
Reactant of Route 6
4-(Pentafluorosulfanyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.